molecular formula C5H10ClF2NO B1400657 4,4-Difluoropiperidin-3-ol hydrochloride CAS No. 1186688-54-9

4,4-Difluoropiperidin-3-ol hydrochloride

Cat. No. B1400657
CAS RN: 1186688-54-9
M. Wt: 173.59 g/mol
InChI Key: QAPULPLRJGHBBX-UHFFFAOYSA-N
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Description

“4,4-Difluoropiperidin-3-ol hydrochloride” is a chemical compound with the molecular formula C5H10ClF2NO . It is a solid substance and is primarily used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C5H10ClF2NO . The average molecular weight is 173.589 Da .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

4,4-Difluoropiperidin-3-ol hydrochloride and related compounds are primarily utilized in the field of synthetic and medicinal chemistry. Their unique properties make them valuable as building blocks for various chemical syntheses. For instance, they have been used in the development of novel synthetic pathways for 3,3-difluoropiperidines, which are of considerable interest to organic and medicinal chemists (Verniest et al., 2008). These compounds play a crucial role in the synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid, showcasing their significance in medicinal chemistry (Verniest et al., 2008).

Building Blocks for Pharmacological Research

This compound derivatives are vital in creating pharmacologically relevant compounds. They have been used to synthesize 4-substituted 3,3-difluoropiperidines, leading to the development of N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid, and compounds with potential in medicinal chemistry (Surmont et al., 2010). Additionally, they aid in preparing compounds like 4,4-difluoro-3,3-dihydroxypiperidine, valuable as building blocks in medicinal chemistry (Surmont et al., 2010).

Conformational Studies in Chemistry

The properties of this compound make it a subject of conformational studies in chemistry. Its structure has been analyzed using nuclear magnetic resonance spectroscopy to understand the conformational equilibria and measure the rates of inversion of the molecule, providing insights into the behavior of fluorine-containing compounds (Yousif & Roberts, 1968).

Continuous Flow Process in Large-Scale Synthesis

In the context of industrial-scale chemical synthesis, this compound has been utilized in continuous flow processes. For example, a continuous flow carboxylation of N-Boc-4,4-difluoropiperidine using s-BuLi in THF has been reported, highlighting the scalability and safety of using this compound in medicinal chemistry research programs (Kestemont et al., 2021).

Role in Discovery of Novel Compounds

The compound's properties have aided in the discovery of new molecules with potential pharmacological applications. For instance, it has been used in the development of dopamine receptor 4 (D4) antagonists, contributing to advancements in neuropharmacology (Jeffries et al., 2016).

Safety and Hazards

The safety information for “4,4-Difluoropiperidin-3-ol hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

properties

IUPAC Name

4,4-difluoropiperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-8-3-4(5)9;/h4,8-9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPULPLRJGHBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1186688-54-9
Record name 4,4-difluoropiperidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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